molecular formula C15H15FN2O B1531211 5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine CAS No. 1251924-58-9

5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine

Cat. No.: B1531211
CAS No.: 1251924-58-9
M. Wt: 258.29 g/mol
InChI Key: AYLSIUWJHQLSFT-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is a useful research compound. Its molecular formula is C15H15FN2O and its molecular weight is 258.29 g/mol. The purity is usually 95%.
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Biological Activity

5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its tetrahydroisoquinoline structure with a fluorophenoxy substituent, has been studied for its potential therapeutic applications, particularly in oncology and as an antimicrobial agent.

  • Chemical Formula : C15H15FN2O
  • CAS Number : 2060029-30-1
  • Molecular Weight : 258.29 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its anti-proliferative and antimicrobial properties.

Anti-Proliferative Activity

Research indicates that compounds related to this structure exhibit potent anti-proliferative activity against several cancer cell lines. For instance:

  • Cell Lines Tested : HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT-116 (colorectal cancer).
  • Assay Method : The 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess cell viability.

The findings suggest that the anti-proliferative activity is influenced by the nature of the substituents on the core structure. For example, compounds with halogenated phenyl groups showed varying degrees of potency against these cell lines.

CompoundCell LineIC50 (µM)
This compoundHepG-2<25
This compoundMCF-7<25

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains:

  • Tested Strains : Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

Results indicate that the compound exhibits significant antibacterial activity with minimal effectiveness against fungal strains.

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Fungal StrainsInactive

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that this compound may act as an enzyme inhibitor or modulate signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anti-Cancer Research : A study published in MDPI evaluated various derivatives of tetrahydroisoquinoline for their anti-cancer properties. The results indicated that modifications in the phenyl substituents significantly impacted the efficacy against cancer cell lines .
  • Antibacterial Studies : Research conducted on related compounds demonstrated their effectiveness against common bacterial pathogens, suggesting a potential role in developing new antibiotics .
  • Structural Insights : Detailed crystallographic studies have provided insights into the binding modes of these compounds with their targets, aiding in rational drug design .

Properties

IUPAC Name

5-(4-fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-6,18H,7-9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLSIUWJHQLSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)OC3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine
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5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine
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5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine
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5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine
Reactant of Route 5
5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine
Reactant of Route 6
5-(4-Fluorophenoxy)-1,2,3,4-tetrahydroisoquinolin-8-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.